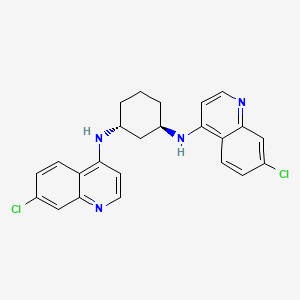

Bisquinoline-cxdinh2

Description

Structure

3D Structure

Properties

CAS No. |

140926-77-8 |

|---|---|

Molecular Formula |

C24H22Cl2N4 |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(1R,3R)-1-N,3-N-bis(7-chloroquinolin-4-yl)cyclohexane-1,3-diamine |

InChI |

InChI=1S/C24H22Cl2N4/c25-15-4-6-19-21(8-10-27-23(19)12-15)29-17-2-1-3-18(14-17)30-22-9-11-28-24-13-16(26)5-7-20(22)24/h4-13,17-18H,1-3,14H2,(H,27,29)(H,28,30)/t17-,18-/m1/s1 |

InChI Key |

LISWOCWHIAZFSB-UHFFFAOYSA-N |

SMILES |

C1CC(CC(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |

Canonical SMILES |

C1CC(CC(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

isquinoline-CXdiNH2 N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine Ro 47-7737 WR 268668 WR-268668 |

Origin of Product |

United States |

Elucidating the Molecular Mechanisms of Action of Bisquinoline Compounds

Investigation of Molecular Targets and Interaction Modalities

Bisquinoline compounds, including Bisquinoline-cxdinh2 as a member of this class, exhibit their biological activities through various molecular interactions. While specific detailed mechanistic data for this compound itself are not extensively documented across all targets, the mechanisms observed for related bisquinoline compounds and quinoline (B57606) derivatives provide insights into their potential modes of action.

Mechanistic Studies on Heme Detoxification Pathway Interference

Malaria parasites, such as Plasmodium falciparum, digest host hemoglobin, releasing toxic heme. To neutralize this toxicity, the parasite converts heme into an insoluble, non-toxic crystalline pigment called hemozoin pnas.orgesrf.frresearchgate.netbiorxiv.orgbiorxiv.orgplos.orgnih.gov. This heme detoxification pathway is a crucial target for many antimalarial drugs biorxiv.orgbiorxiv.orgplos.orgnih.gov.

Quinoline-class antimalarials, including bisquinolines, are known to interfere with this process by inhibiting hemozoin formation pnas.orgesrf.frnih.govresearchgate.netplos.orgnih.govnih.gov. They are thought to accumulate in the parasite's acidic digestive vacuole, where they bind to free heme, preventing its crystallization into hemozoin nih.govnih.gov. This leads to an accumulation of toxic heme, ultimately causing parasite death through oxidative stress plos.orgnih.gov. Studies have shown that quinoline antimalarials can inhibit β-hematin (synthetic hemozoin) crystal surfaces through distinct modes of action, such as step pinning and kink blocking pnas.org.

Specific bisquinoline compounds have demonstrated potent inhibition of heme decomposition and the conversion of heme to β-hematin researchgate.net. For instance, a novel bisquinoline compound (6c), featuring 4-(4-diethylamino-1-methylbutyl)aminoquinoline units joined by a (CH2)12 linker, exhibited potent antimalarial activity researchgate.net. This compound showed an IC50 of 17 nM against the chloroquine-resistant (K1) strain and 43 nM against the chloroquine-sensitive (D10) strain of P. falciparum, proving superior to chloroquine (B1663885) (IC50 540 nM) and slightly better than mefloquine (B1676156) (IC50 30 nM) against the resistant strain researchgate.net.

Table 1: Antimalarial Activity of a Bisquinoline Compound (6c) against P. falciparum Strains

| Compound | P. falciparum Strain (K1, Resistant) IC50 (nM) | P. falciparum Strain (D10, Sensitive) IC50 (nM) |

| Bisquinoline 6c (n=12) | 17 researchgate.net | 43 researchgate.net |

| Chloroquine (CQ) | 540 researchgate.net | - |

| Mefloquine | 30 researchgate.net | - |

Targeting the Cytochrome bc1 Complex in Pathogenic Organisms

The mitochondrial cytochrome bc1 complex (Complex III) is a multisubunit enzyme crucial for the respiratory chain in many organisms, including pathogenic ones like Plasmodium falciparum nih.govnih.govacs.orgresearchgate.net. It catalyzes electron transfer and proton translocation across the inner mitochondrial membrane, and its inhibition can disrupt essential metabolic pathways nih.gov.

Quinoline derivatives, particularly 4(1H)-quinolones, have been investigated as inhibitors of the cytochrome bc1 complex nih.govresearchgate.netmiguelprudencio.com. For example, 1-Hydroxy-2-dodecyl-4(1H)quinolone (HDQ) has been shown to be a potent inhibitor of the P. falciparum bc1 complex by binding to its quinone reduction (Qi) site nih.gov. While some quinolin-4(1H)-imines can inhibit cytochrome bc1, their micromolar IC50 values suggest that this may not be their primary mode of antiplasmodial action miguelprudencio.com. The accumulation of crystallographic data has provided structural insights into how various quinol oxidation- and reduction-site inhibitors interact with the bc1 complex, highlighting the importance of residues like His201, Asp228, Ser205, and Ser35 in the Qi site for inhibitor binding nih.govresearchgate.net.

Table 2: Inhibition of Cytochrome bc1 Complex by Quinoline Derivatives

| Compound | Target Organism/Complex | IC50 / Inhibition (%) | Binding Site |

| HDQ (1-Hydroxy-2-dodecyl-4(1H)quinolone) | P. falciparum bc1 complex | Nanomolar concentration nih.gov | Qi site nih.gov |

| Quinolin-4(1H)-imines (e.g., 5d, 5k) | Cytochrome bc1 | Micromolar range miguelprudencio.com | - |

| Compound 10 (Phthalimide-based) | P. falciparum bc1 complex | 74% at 70 µM acs.org | - |

Inhibition of Tubulin Polymerization Dynamics

Tubulin, a globular protein, is a fundamental component of microtubules, which are essential for cell division and maintaining cellular structure frontiersin.orgtandfonline.com. Inhibitors of tubulin polymerization are a significant class of anticancer agents frontiersin.orgtandfonline.com.

Quinoline derivatives have been extensively developed as potent inhibitors of tubulin polymerization frontiersin.orgtandfonline.commdpi.comacs.orgrsc.orgrsc.orgnih.govchemrxiv.org. These compounds typically exert their anticancer effects by binding to the colchicine (B1669291) site on β-tubulin, thereby disrupting microtubule assembly frontiersin.orgtandfonline.comacs.orgrsc.orgrsc.org. This disruption often leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells frontiersin.orgtandfonline.commdpi.comrsc.org.

Several quinoline analogs of Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor, have shown significant activity frontiersin.orgtandfonline.commdpi.com. For example, a 7-tert-butyl-substituted quinoline derivative (compound 65) effectively inhibited microtubulin polymerization with IC50 values ranging from 0.02 to 0.04 µM frontiersin.org. Another quinoline derivative, compound 12c, demonstrated potent inhibitory activity against various cancer cell lines (e.g., MCF-7, HL-60, HCT-116, HeLa) with IC50 values between 0.010 and 0.042 µM and effectively inhibited tubulin polymerization tandfonline.com. Compound 4c, another quinoline derivative, successfully inhibited tubulin polymerization with an IC50 value of 17 ± 0.3 µM rsc.org.

Table 3: Tubulin Polymerization Inhibition by Quinoline Derivatives

| Compound | Type of Quinoline Derivative | Tubulin Polymerization IC50 (µM) | Cancer Cell Lines (IC50 range, µM) |

| Compound 25 | CA-4 analog with quinoline scaffold | 2.7 ± 0.04 frontiersin.org | < 1.0 (various cancer lines) frontiersin.org |

| Compound 65 | 7-tert-butyl-substituted quinoline | 0.02–0.04 frontiersin.org | 0.02–0.04 (MCF-7) frontiersin.org |

| Compound 12c | CA-4 quinoline derivative | Effectively inhibited tandfonline.com | 0.010–0.042 (MCF-7, HL-60, HCT-116, HeLa) tandfonline.com |

| Compound 4c | Quinoline derivative | 17 ± 0.3 rsc.org | Broad-spectrum efficacy rsc.org |

| Compound 83a | Quinoline–oxadiazole hybrid | 1.32 mdpi.com | 0.012–0.210 (MCF-7, HL-60, HCT-116, HeLa) mdpi.com |

Modulation of Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are a family of enzymes that play critical roles in epigenetic regulation by removing acetyl groups from histone and non-histone proteins nih.govfrontiersin.orgunich.itresearchgate.netnih.gov. Aberrant HDAC activity is linked to various diseases, including cancer, making them important targets for drug development nih.govfrontiersin.orgresearchgate.net.

Quinoline derivatives have been designed and synthesized as potent HDAC inhibitors nih.govfrontiersin.orgresearchgate.netnih.govtandfonline.com. Some compounds are designed as dual-acting agents, simultaneously targeting HDACs and other pathways like tubulin polymerization nih.govnih.gov. The pharmacophore model for HDAC inhibitors typically includes a lipophilic cap, a linker, and a zinc-binding group tandfonline.com.

For instance, a 2-substituted phenylquinoline-4-carboxylic acid derivative (compound D28) was identified as an HDAC inhibitor, exhibiting selectivity for HDAC3 with an IC50 of 24.45 µM frontiersin.orgresearchgate.net. This compound also demonstrated antiproliferative activity by inducing G2/M cell cycle arrest and promoting apoptosis frontiersin.orgresearchgate.net. Another series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives yielded compound 21g, which showed potent HDAC inhibitory activity with an IC50 of 0.050 µM, a 3-fold improvement over the known HDAC inhibitor Vorinostat (IC50 = 0.137 µM) nih.gov.

Table 4: HDAC Inhibition by Quinoline Derivatives

| Compound | Type of Quinoline Derivative | HDAC Target/Selectivity | IC50 (µM) |

| Compound D28 | 2-phenylquinoline-4-carboxylic acid derivative | HDAC3 selective | 24.45 frontiersin.org |

| Compound 21g | 8-substituted quinoline-2-carboxamide derivative | Pan-HDAC (potent) | 0.050 nih.gov |

| Vorinostat | Reference HDAC inhibitor | Pan-HDAC | 0.137 nih.gov |

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights

Influence of Linker Chemistry and Length on Target Binding

The linker plays a pivotal role in positioning the active fragments of bisquinoline compounds for optimal target interaction. In the context of bisquinoline compounds designed to interfere with heme detoxification, the length of the alkyl linker (e.g., (CH2)n) has been shown to significantly affect antimalarial activity researchgate.net. For example, in a series of bisquinolines, the compound with a 12-carbon linker (n=12) exhibited the most potent activity against Plasmodium falciparum researchgate.net.

For other quinoline-based hybrid compounds, such as artesunic acid-quinoline hybrids, the elongation of the linker from one to four carbon atoms did not always result in a substantial change in antimalarial activity, with some shorter linkers showing higher potency nih.gov. Conversely, in quinoline-4-carboxamide derivatives, extending the linker length from three to four carbons led to a 17-fold improvement in antiplasmodial activity acs.org.

The chemical nature of the linker is also critical. For instance, hybrid compounds incorporating a piperazinyl linker have been reported to nullify antiplasmodial activity, attributed to steric restrictions that hinder the face-to-face stacking of the quinoline unit with heme, thereby impeding hemozoin polymerization inhibition mdpi.com. In contrast, quinoline-chalcone hybrids with a longer alkyl linker (n=3) demonstrated better antimalarial activity compared to those with shorter (n=2) alkyl linkers nih.gov. For HDAC inhibitors, the linker typically connects the lipophilic cap to the zinc-binding group, influencing the compound's ability to bind to the enzyme's active site tandfonline.com. These findings underscore the complex interplay between linker design and the specific molecular target, highlighting the importance of rational linker optimization in the development of bisquinoline compounds.

Table 5: Influence of Linker Length on Activity in Quinoline-Based Compounds

| Compound Class | Linker Type/Length | Observed Effect on Activity | Reference |

| Bisquinolines (Heme Detoxification) | (CH2)n, n=12 | Most active | researchgate.net |

| Artesunic acid–quinoline hybrids | 1 to 4 carbon atoms | No substantial change; shorter sometimes higher | nih.gov |

| Quinoline-4-carboxamide derivatives | 3 to 4 carbons | 17-fold improvement with longer linker | acs.org |

| Quinoline-hybrid compounds | Piperazinyl | Nullified antiplasmodial activity (steric hindrance) | mdpi.com |

| Quinoline-chalcone hybrids | Alkyl (n=3 vs n=2) | Better activity with longer linker (n=3) | nih.gov |

Impact of Substituent Patterns on Quinoline Nucleus Bioactivity

The biological activity of quinoline compounds, including bisquinolines, is profoundly influenced by the type, position, and electronic properties of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies are crucial in identifying these patterns. wikipedia.orguni.luguidetoimmunopharmacology.orgfishersci.ieguidetomalariapharmacology.org

Key Observations on Substituent Effects:

Position 6: The introduction of a fluorine atom at position 6 on the quinoline ring can significantly enhance a compound's antibacterial activity. wikipedia.org

Position 4: Substituents at position 4 are often critical for enhancing anticancer potency. wikipedia.org

Hydrophobicity: The incorporation of hydrophobic groups, such as alkyl chains, can improve a compound's binding affinity to target receptors. wikipedia.org

Electronic Effects: Strongly electron-withdrawing substituents, particularly at the 2-position, can decrease the electron density on the ring nitrogen, affecting the molecule's susceptibility to electrophilic attack. Conversely, electron-donating substituents have the opposite effect.

Trifluoromethyl Groups: The placement of trifluoromethyl (CF3) groups can dramatically alter antimalarial efficacy. For instance, trifluoromethyl groups at both the 2- and 8-positions can reverse the preferred protonation order of the quinoline nitrogen, impacting antimalarial activity. However, if a CF3 group is located at the 7-position, it can help recover the lost potency.

Side Chain Elongation: In some quinolinedione derivatives, the elongation of the substituent side chain has been observed to decrease anticancer activity. guidetomalariapharmacology.org

Bisquinoline Specifics: For potent unsymmetrical bisquinoline compounds, the substitution patterns on both quinoline ring systems are equally important for their antiplasmodial activity.

This table summarizes some general impacts of substituent patterns on quinoline bioactivity:

| Position of Substituent | Type of Substituent | Observed Impact on Bioactivity (General Quinoline Derivatives) | Reference |

| Position 6 | Fluorine | Enhanced antibacterial activity | wikipedia.org |

| Position 4 | Various | Enhanced anticancer potency | wikipedia.org |

| Position 2 | Electron-withdrawing | Decreased electron density on ring nitrogen, affecting electrophilic attack | |

| Position 2 & 8 | Trifluoromethyl | Reversed protonation order, impacting antimalarial efficacy | |

| Position 7 | Trifluoromethyl | Potency recovery in antimalarial activity | |

| General | Hydrophobic groups | Improved binding affinity to target receptors | wikipedia.org |

| Side Chain | Elongation | Decreased activity (e.g., in some anticancer quinolinediones) | guidetomalariapharmacology.org |

Exploring Stereochemical Influences on Mechanism of Action

Stereochemistry plays a significant role in determining the biological activity and specific mechanism of action of quinoline compounds. The precise three-dimensional arrangement of atoms can influence how a compound interacts with its biological targets, including enzymes, receptors, and nucleic acids.

For this compound, also known as WR 268668 (PubChem CID 3081294), its chemical name N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine indicates the presence of a cyclohexane (B81311) linker, which can exist in different stereoisomeric forms, such as (1R,3R) or trans-(+-)-. These specific stereochemical configurations can dictate the compound's fit into binding pockets and its subsequent biological effects.

In the context of antimalarial alkaloids, the orientation of the quinoline rings within a larger molecular structure has been shown to result in potent and selective activity against both chloroquine-sensitive and -resistant Plasmodium falciparum strains. Furthermore, quantum mechanics calculations can be employed to investigate the prototropy of quinoline derivatives, revealing how stereochemical factors can influence the preferred protonation sites, which is crucial for their accumulation and interaction within biological systems.

Cellular Uptake and Intracellular Distribution Mechanisms

The efficacy of bisquinoline compounds is critically dependent on their ability to traverse cellular membranes and accumulate in the appropriate intracellular compartments where their targets reside. Cellular uptake mechanisms often involve a combination of passive diffusion and transporter-mediated processes. mims.com

For antimalarial bisquinolines, a key aspect of their mechanism involves accumulation within the acidic food vacuole of the malaria parasite. nih.govuni.luguidetoimmunopharmacology.orgmims.comresearchgate.net This selective accumulation is vital for their action against the parasite. Beyond antimalarials, other quinoline derivatives have shown varied intracellular distribution, with some compounds preferentially accumulating in specific organelles such as mitochondria or the nucleus/nucleolus, depending on their structural features. guidetopharmacology.org For example, studies on ruthenium-based complexes incorporating bisquinoline chelates have demonstrated that increased lipophilicity can lead to higher cellular uptake.

pH Gradient Dependent Accumulation within Cellular Compartments

A well-established mechanism for the cellular uptake and intracellular concentration of quinoline compounds, particularly antimalarials, is the "ion trapping" or "weak-base mechanism." nih.govuni.luguidetoimmunopharmacology.orgmims.comresearchgate.net Quinoline derivatives, being weak bases, exist in both protonated and unprotonated forms depending on the ambient pH. The unprotonated, more lipophilic form can passively diffuse across biological membranes. Upon entering an acidic compartment, such as the Plasmodium falciparum digestive vacuole (which has a pH of approximately 5-5.2), the compound becomes protonated. guidetoimmunopharmacology.orgmims.com The protonated form is less permeable to the membrane, effectively trapping the drug within the acidic compartment, leading to its accumulation to millimolar concentrations. nih.govuni.luguidetoimmunopharmacology.orgmims.comresearchgate.net

This pH gradient-dependent accumulation is a critical factor in the efficacy of drugs like chloroquine and, by extension, many bisquinolines. Even subtle changes in the pH of the digestive vacuole (e.g., an increase of 0.2-0.5 pH units) can significantly reduce the vacuolar concentration of the drug, contributing to drug resistance. guidetoimmunopharmacology.org Furthermore, transporter proteins, such as the Plasmodium falciparum chloroquine resistance transporter (PfCRT), are implicated in modulating quinoline uptake and efflux, thereby influencing drug accumulation and contributing to resistance mechanisms. guidetoimmunopharmacology.orgresearchgate.net

Biochemical and Biophysical Assays for Mechanistic Validation

Understanding the precise molecular mechanisms of action of bisquinoline compounds requires a comprehensive array of biochemical and biophysical assays. These methods provide detailed insights into how these compounds interact with their biological targets, leading to their observed pharmacological effects.

Biochemical Assays:

Enzyme Inhibition Assays: These assays are fundamental for identifying and characterizing the inhibition of specific enzymes. For quinoline derivatives, targets can include topoisomerase 1 (Top1), DNA gyrase, ATP synthase, and indoleamine 2,3-dioxygenase 1 (IDO1) guidetomalariapharmacology.org. These assays determine parameters such as IC50 values (half maximal inhibitory concentration) and provide insights into the kinetics of binding and inhibition.

DNA/RNA Binding Assays: Techniques like fluorescence spectroscopy, circular dichroism (CD) spectroscopy, and thermal denaturation assays are used to evaluate the binding affinity and mode of interaction (e.g., intercalation) of compounds with nucleic acids. nih.govfishersci.at

Cell Viability and Proliferation Assays: Methods such as the MTT assay are used to measure the cytotoxic or antiproliferative effects of compounds on various cell lines, providing a primary indication of biological activity.

Cell Cycle Analysis and Apoptosis Induction: Flow cytometry and specific staining techniques can determine if a compound induces cell cycle arrest or triggers programmed cell death (apoptosis), providing insights into its cellular mechanism.

Protein Expression Analysis: Techniques like Western blotting and immunostaining (e.g., for γH2AX foci as a marker of DNA double-strand breaks) are used to assess changes in the levels or modification of target proteins or downstream effectors following compound treatment.

Tubulin Polymerization Assays: These assays evaluate the impact of compounds on microtubule dynamics, relevant for agents targeting cell division.

Biophysical Assays:

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of compounds to immobilized target proteins, providing quantitative binding data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about compound-target interactions, including binding sites and conformational changes.

X-ray Crystallography: This technique provides high-resolution three-dimensional structures of compound-target complexes, offering definitive insights into binding poses and molecular interactions.

Molecular Docking and Dynamics Simulations: Computational methods like molecular docking and molecular dynamics simulations predict how compounds interact with specific biological targets at the molecular level, guiding rational drug design and interpreting experimental results.

Cyclic Voltammetry: Used to determine the reduction potentials of compounds, which can be crucial for understanding their activation and mechanism, particularly for compounds undergoing intracellular reduction.

Thermal Shift Assays (Differential Scanning Fluorimetry): These assays measure changes in protein stability upon ligand binding, indicating direct interaction between the compound and its target. nih.gov

These integrated biochemical and biophysical approaches are indispensable for validating drug hits, characterizing their mechanisms of action, and guiding the optimization of lead compounds for enhanced potency and selectivity.

Computational and Theoretical Chemistry Studies on Bisquinoline Scaffolds

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For bisquinoline derivatives, these methods offer insights into their stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. In the study of bisquinoline scaffolds, DFT is extensively used to predict a range of molecular properties. Researchers employ various functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p) to calculate optimized geometries, energies, and electronic properties.

For instance, DFT calculations can elucidate the distribution of electron density, highlighting the most electron-rich and electron-deficient regions of a bisquinoline molecule. This is crucial for understanding its reactivity towards electrophiles and nucleophiles. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of a Bisquinoline Derivative

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and represents typical values obtained for a bisquinoline derivative from DFT calculations.

Elucidation of Electronic Transitions via UV-Vis Spectroscopy Simulations

Theoretical simulations of UV-Vis spectra are instrumental in understanding the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the most common method for this purpose. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) that correspond to electronic transitions, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals.

These simulations allow for the assignment of specific electronic transitions to the observed peaks in an experimental UV-Vis spectrum. For bisquinoline compounds, the intense absorption bands in the UV region are typically attributed to π→π* transitions within the quinoline (B57606) rings. The nature and energy of these transitions can be influenced by the substitution pattern on the bisquinoline core and the nature of any linker group.

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Predictions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as a bisquinoline derivative, might interact with a biological target, typically a protein or a nucleic acid. These methods are fundamental in drug discovery and materials science.

The process begins with the three-dimensional structures of both the ligand (bisquinoline) and the target. If the experimental structure of the target is not available, it can often be predicted through homology modeling. Docking algorithms then explore various possible binding orientations of the ligand within the active site of the target, calculating a scoring function to estimate the binding affinity for each pose.

For bisquinoline scaffolds, docking studies have been used to predict their binding modes with various enzymes and receptors. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-target complex. The results of these simulations can guide the design of new bisquinoline derivatives with improved binding affinity and selectivity.

Conformational Landscape Analysis and Energetic Considerations of Bisquinoline-cxdinh2

The biological activity and physical properties of a flexible molecule are often determined by its accessible conformations. Conformational analysis of bisquinoline derivatives involves exploring their potential energy surface to identify stable conformers and the energy barriers between them.

Prediction and Analysis of Photophysical Characteristics

The photophysical properties of bisquinoline compounds, particularly their fluorescence, are of great interest for applications in sensing, imaging, and materials science. Computational methods play a vital role in predicting and understanding these characteristics.

Fluorescence Spectroscopy Simulations and Quantum Yield Predictions

Theoretical simulations can provide valuable insights into the fluorescence properties of bisquinoline derivatives. Following the prediction of electronic absorption using TD-DFT, the properties of the first excited state can be investigated. The geometry of the molecule in the first excited state is often different from that in the ground state. The energy difference between the minimum of the excited state and the ground state at the excited-state geometry corresponds to the energy of the emitted photon, thus predicting the fluorescence wavelength.

The fluorescence quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed, is a critical parameter. While the direct and accurate prediction of quantum yield is challenging, computational methods can provide qualitative insights. By calculating the rates of radiative (fluorescence) and non-radiative decay pathways, one can estimate the likelihood of a molecule to fluoresce. A higher calculated rate of radiative decay compared to non-radiative decay suggests a higher quantum yield.

Understanding Aggregation-Induced Emission Enhancement (AIEE) Phenomena in Bisquinoline Systems

Aggregation-Induced Emission Enhancement (AIEE) is a photophysical phenomenon where non-luminescent or weakly emissive molecules in a solution become highly emissive upon aggregation. This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.orgrsc.org

Despite the extensive research on AIEE in various quinoline-based systems and other aromatic compounds, there is currently no published scientific literature that specifically investigates or reports on the Aggregation-Induced Emission Enhancement (AIEE) phenomenon for the compound this compound (WR 268668). Therefore, a detailed analysis of its AIEE properties cannot be provided at this time.

Solvent Effects on Molecular Properties and Spectroscopic Signatures

The surrounding solvent can significantly influence the molecular properties and spectroscopic signatures of a compound. These solvent effects arise from various intermolecular interactions, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces, between the solute and solvent molecules. numberanalytics.comnih.govijap-iq.com Changes in solvent polarity can lead to shifts in absorption and emission spectra, a phenomenon known as solvatochromism. ijap-iq.com

In the context of computational studies, solvent effects can be modeled to provide a more accurate description of a molecule's behavior in a solution. For this compound (WR 268668), one study mentioned the use of the Polarizable Continuum Model (PCM) in their quantum chemical calculations to account for solvent effects. researchgate.net However, the study did not provide detailed data on how different solvents affect the spectroscopic signatures (e.g., absorption and emission wavelengths) of the compound.

Therefore, while the importance of solvent effects is recognized in the computational analysis of this compound, a comprehensive dataset detailing the impact of various solvents on its specific molecular and spectroscopic properties is not available in the current body of scientific literature.

Emerging Research Applications and Future Trajectories for Bisquinoline Compounds

Design and Development of Bisquinoline-Based Fluorescent Probes and Dyes for Biological Systems

The intrinsic fluorescence properties of the quinoline (B57606) ring system make bisquinoline compounds like Bisquinoline-cxdinh2 excellent candidates for the development of fluorescent probes and dyes for biological imaging. researchgate.net The design of these molecular tools often involves the strategic incorporation of specific functionalities to modulate their photophysical properties, such as quantum yield, Stokes shift, and sensitivity to the local environment. nih.gov

Researchers have successfully engineered bisquinoline derivatives as sensors for biologically important metal ions. rsc.org The mechanism of action for these probes often relies on processes such as photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). rsc.org For instance, the introduction of methoxy (B1213986) groups into the quinoline rings of a bisquinoline derivative can shift the excitation and emission wavelengths and increase the fluorescence intensity, making them suitable for cellular microscopic analysis. rsc.org The table below summarizes the properties of several rationally designed bisquinoline-based fluorescent sensors. rsc.org

| Compound | Target Ion | Quantum Yield (Φ) | Dissociation Constant (Kd) (M) | Fold Increase in Fluorescence |

|---|---|---|---|---|

| TriMeOBQDMEN | Cd²⁺ | 0.29 | ~10⁻⁸ | 15 |

| 6-MeOBQDMEN-Zn | Zn²⁺ | 0.28 | Not Reported | Not Reported |

| PQPc-Zn²⁺ | Zn²⁺ | 0.0992 | Not Reported | ~13 |

These probes offer high sensitivity and selectivity, enabling the visualization and quantification of metal ions in biological systems, which is crucial for understanding their roles in various physiological and pathological processes. mdpi.com The development of such probes based on the this compound scaffold could provide powerful tools for diagnostics and for elucidating the compound's mechanism of action. nih.gov

Strategies for Addressing Resistance Mechanisms in Target Organisms or Cell Lines

A significant challenge in the therapeutic application of quinoline-based compounds, including bisquinolines, is the development of resistance in target organisms, particularly in the context of infectious diseases like malaria. cdc.gov For antimalarial quinolines, resistance is often associated with the parasite's ability to efflux the drug from its site of action, the digestive vacuole. nih.gov

Several strategies are being explored to overcome or circumvent these resistance mechanisms. One approach involves the chemical modification of the bisquinoline structure to create analogues that are not recognized by the efflux pumps. For example, the increased bulk and lipophilicity of some bisquinolines may prevent their export by transporters like the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT). nih.gov

Another strategy is the deployment of multiple first-line therapies, which can help to delay the emergence and spread of resistance. mmv.org Furthermore, the development of compounds that can reverse resistance is an active area of research. These "resistance reversers" can chemosensitize the resistant organisms to the effects of the primary drug. cdc.gov For this compound, research into its susceptibility to known resistance mechanisms and the design of derivatives that can evade these mechanisms will be crucial for its long-term therapeutic viability.

Investigation of Synergistic Molecular Interactions with Co-Administered Agents

Combination therapy, where two or more drugs are administered together, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. nih.gov This approach can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the effects of the individual drugs. nih.gov

Bisquinoline compounds have been investigated for their potential synergistic interactions with other therapeutic agents. For instance, in the context of cancer, the combination of the bis-benzylisoquinoline alkaloid tetrandrine (B1684364) with chemotherapeutic agents has been shown to have a synergistic effect on the cytotoxicity of gastric cancer cell lines. researchgate.net This synergy may be due to the downregulation of genes associated with chemotherapeutic resistance. researchgate.net

In the treatment of malaria, artemisinin-based combination therapies (ACTs), which often include a quinoline or bisquinoline partner drug, are the standard of care. mmv.org The rationale behind this combination is that the different mechanisms of action of the partner drugs reduce the likelihood of the parasite developing resistance to both simultaneously. mmv.org Investigating the synergistic potential of this compound with other drugs could open up new therapeutic avenues and enhance its efficacy.

Rational Design of Next-Generation Bisquinoline Analogues with Tuned Properties

The principles of rational drug design are being increasingly applied to the development of novel bisquinoline analogues with improved therapeutic profiles. benthamscience.com This approach involves understanding the structure-activity relationships (SAR) of existing compounds and using this knowledge to design new molecules with enhanced potency, selectivity, and pharmacokinetic properties, while minimizing toxicity. benthamscience.comchemrxiv.org

Computational modeling and quantum mechanics calculations can provide insights into the interactions between bisquinoline compounds and their biological targets, such as the heme receptor in the malaria parasite. benthamscience.com This information can guide the design of analogues with modulated activity. For example, a structure-activity relationship study of unsymmetrical bisquinolines led to the identification of compounds with potent in vitro activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. nih.gov

The table below presents data on rationally designed bisquinoline analogues and their antimalarial activity. researchgate.net

| Compound | Linker | IC₅₀ (K1, CQR strain) (μM) | IC₅₀ (3D7, CQS strain) (μM) | Resistance Index (RI) |

|---|---|---|---|---|

| Chloroquine | - | 0.255 | 0.005 | 51 |

| Compound 4 | Valine | 0.137 | 0.015 | 9.13 |

| Compound 7 | Leucine | 0.026 | 0.024 | 1.08 |

These studies demonstrate that by systematically modifying the structure of the bisquinoline scaffold, it is possible to tune the properties of the resulting compounds to achieve desired therapeutic outcomes. The rational design of next-generation analogues of this compound holds the key to unlocking its full therapeutic potential.

Methodological Advancements and Interdisciplinary Approaches in Bisquinoline Research

The advancement of research on bisquinoline compounds like this compound is heavily reliant on progress in synthetic chemistry and the integration of interdisciplinary approaches. The development of efficient and versatile synthetic strategies is crucial for generating diverse libraries of bisquinoline analogues for biological screening. nih.gov

Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, allowing for the construction of complex molecular architectures in a single step from multiple starting materials. researchgate.netrsc.org These reactions offer high atom economy, operational simplicity, and the ability to introduce structural diversity, making them well-suited for the rapid synthesis of quinoline and bisquinoline derivatives. researchgate.netrsc.org

Furthermore, the integration of computational chemistry, structural biology, and high-throughput screening methods is accelerating the pace of bisquinoline research. benthamscience.com Computational tools can be used to predict the properties of virtual compounds, while high-throughput screening allows for the rapid evaluation of large numbers of synthesized molecules. This interdisciplinary approach enables a more rational and efficient discovery and development process for new bisquinoline-based therapeutics and diagnostics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.